
4,7,10,13-Tetraoxahexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,10,13-Tetraoxahexadecane is a chemical compound with the molecular formula C₁₂H₂₆O₄. It is a member of the polyether family, characterized by the presence of multiple ether groups in its structure. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,7,10,13-Tetraoxahexadecane can be synthesized through the reaction of ethylene glycol with ethylene oxide under controlled conditions. The reaction typically involves the use of a catalyst, such as potassium hydroxide, to facilitate the formation of the polyether chain. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylene glycol and ethylene oxide are continuously fed into the system. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the final product. The compound is then purified through distillation and other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4,7,10,13-Tetraoxahexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Wissenschaftliche Forschungsanwendungen
4,7,10,13-Tetraoxahexadecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is employed in the preparation of various biological assays and experiments.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,7,10,13-Tetraoxahexadecane involves its interaction with various molecular targets and pathways. The compound’s ether groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
4,7,10,13-Tetraoxahexadecane can be compared with other polyether compounds, such as:
Polyethylene glycol: Similar in structure but with different chain lengths and properties.
Tetraethylene glycol: Another polyether with a shorter chain length.
Polypropylene glycol: A polyether with different repeating units.
The uniqueness of this compound lies in its specific chain length and the presence of multiple ether groups, which confer distinct physical and chemical properties.
Eigenschaften
CAS-Nummer |
77318-45-7 |
|---|---|
Molekularformel |
C12H26O4 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
1-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]propane |
InChI |
InChI=1S/C12H26O4/c1-3-5-13-7-9-15-11-12-16-10-8-14-6-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
DSPIZZQMSHIZLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCCOCCOCCOCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)
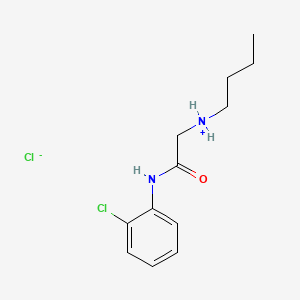
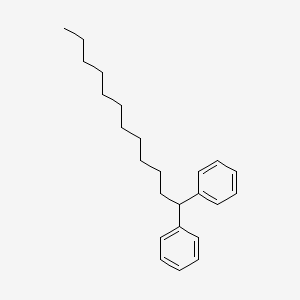
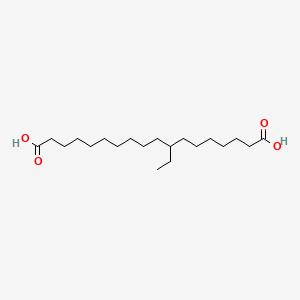
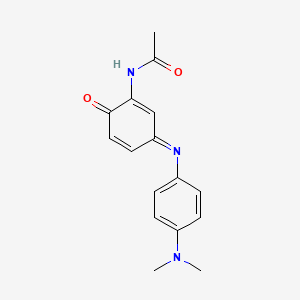
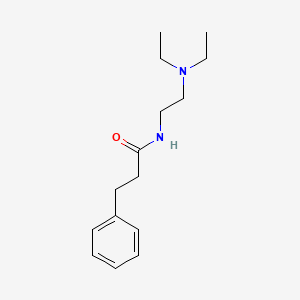
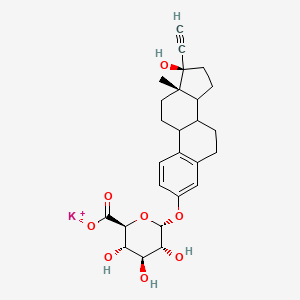



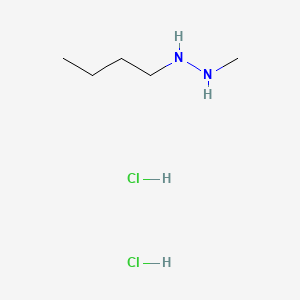
![2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13794470.png)
![5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)](/img/structure/B13794482.png)
